molecular formula C27H25ClN6O2S B2735273 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893272-95-2

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2735273
CAS No.: 893272-95-2
M. Wt: 533.05
InChI Key: IIKADFLKNYJEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a triazoloquinazoline core, and sulfonyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The piperazine ring and triazoloquinazoline core are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a triazoloquinazoline core allows for versatile interactions with biological targets, making it a promising candidate for drug development.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings on the biological activities of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure

The compound is characterized by a piperazine core substituted with a triazoloquinazoline moiety and a chloromethylphenyl group. Its structure can be represented as follows:

C20H21ClN6O2S\text{C}_{20}\text{H}_{21}\text{Cl}\text{N}_6\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.

Anti-Inflammatory Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to our target compound have been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses. In particular, studies have reported that certain triazoloquinazoline derivatives can effectively bind to MAPKs such as ERK2, p38α, and JNK3, leading to reduced NF-κB/AP-1 reporter activity in cell-based assays with IC50 values below 50 µM .

Anticancer Activity

The anticancer potential of related quinazoline derivatives has been extensively studied. For example, a recent study evaluated the cytotoxic effects of various synthesized triazoloquinazoline compounds against several human cancer cell lines including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). Results demonstrated moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM for different compounds . The mechanism underlying this activity often involves the inhibition of key enzymes such as EGFR-TK and topoisomerase II, critical for cancer cell proliferation.

The proposed mechanism of action for the biological activities of this compound involves:

  • Enzyme Inhibition : The sulfonamide group in the structure mimics natural substrates and inhibits enzyme activity by blocking active sites.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase).

Comparative Studies

To better understand the unique properties of this compound compared to other compounds, a comparison table has been created:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound ATriazoloquinazoline30.1Anti-inflammatory
Compound BQuinazoline17.35Anticancer
Target CompoundPiperazine + TriazoleTBDTBD

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Inflammation : A study demonstrated that a derivative similar to our target compound significantly reduced inflammation markers in animal models through MAPK pathway inhibition.
  • Case Study on Cancer : Another investigation revealed that treatment with triazoloquinazoline derivatives led to tumor size reduction in xenograft models of breast and colorectal cancers.

Properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-7-11-21(12-8-18)37(35,36)27-26-29-25(22-5-3-4-6-23(22)34(26)31-30-27)33-15-13-32(14-16-33)24-17-20(28)10-9-19(24)2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKADFLKNYJEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.